3-(3-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione
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Overview
Description
3-(3-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is an organic compound that belongs to the class of benzothiazines This compound is characterized by the presence of a benzothiazine ring system, which is a bicyclic structure containing both a benzene ring and a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the reaction of 3-methoxybenzylamine with 2-chlorobenzothiazine-4-one under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-methoxybenzylamine attacks the carbonyl carbon of 2-chlorobenzothiazine-4-one, leading to the formation of the desired product.
Reaction Conditions:
- Solvent: Typically, an organic solvent such as dichloromethane or ethanol is used.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C).
- Base: A base such as sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group in the benzyl moiety can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives (e.g., alcohols, amines)
Substitution: Substituted benzothiazine derivatives
Scientific Research Applications
3-(3-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-(3-methoxybenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione can be compared with other similar compounds, such as:
3-(3-methoxybenzyl)-2-methyl-4(3H)-quinazolinone: This compound has a quinazolinone ring system instead of a benzothiazine ring, leading to different chemical and biological properties.
N-(3-methoxybenzyl)hexadec-9Z-enamide: This compound contains a long aliphatic chain, which imparts different physical and chemical properties compared to the benzothiazine derivative.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1,3-benzothiazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-20-12-6-4-5-11(9-12)10-17-15(18)13-7-2-3-8-14(13)21-16(17)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXLITJOEDQHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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